molecular formula C20H23FN2O3S B6417344 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide CAS No. 727420-67-9

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide

Cat. No.: B6417344
CAS No.: 727420-67-9
M. Wt: 390.5 g/mol
InChI Key: LCQWHJBMDWSTGQ-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

The mechanism of action of indole derivatives can also vary. Some indole derivatives have been found to inhibit tubulin polymerization, inducing cell apoptosis in a dose-dependent manner, and arresting the cells in the G2/M phase .

Future Directions

Indole derivatives have a wide range of potential applications in the field of medicine due to their diverse biological activities. They are a promising area of research for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the indole moiety, which can be achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .

Next, the ethylation of the indole ring is carried out using ethyl iodide in the presence of a base such as potassium carbonate. The resulting product is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione, while reduction of a nitro group results in the corresponding amine .

Scientific Research Applications

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide
  • N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-p-coumaramide
  • N,N’-[2,2’-(5,5’-dihydroxy-4,4’-bi-1H-indol-3-yl)diethyl]-di-p-coumaramide

Uniqueness

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and fluorobenzenesulfonamide groups enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-4-26-20-12-15(6-7-18(20)21)27(24,25)22-10-9-16-14(3)23-19-8-5-13(2)11-17(16)19/h5-8,11-12,22-23H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQWHJBMDWSTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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